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Chemists, and Drug Development Professionals Subject: 2-Chloro-5-cyano-3-

pyridinecarboxylic acid (CAS: 1089335-56-7)

Executive Summary
2-Chloro-5-cyanonicotinic acid (CAS 1089335-56-7) represents a high-value, multifunctional

pyridine scaffold in modern pharmaceutical synthesis. Characterized by three distinct reactive

centers—an electrophilic C2-chlorine, a nucleophilic/electrophilic C3-carboxylic acid, and a

modifiable C5-nitrile—this intermediate serves as a "linchpin" molecule. It is particularly critical

in the design of kinase inhibitors (e.g., EGFR, MEK) and G-protein coupled receptor (GPCR)

modulators.

This guide provides a comprehensive technical analysis of its synthesis, reactivity profile, and

application in constructing fused bicyclic heterocycles such as pyrido[2,3-d]pyrimidines.
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Chemical Profile & Reactivity Analysis
Structural Properties
The molecule features a pyridine ring highly deactivated by the electron-withdrawing effects of

the chloro, cyano, and carboxyl groups. This unique electronic arrangement dictates its

reactivity:

Property Value / Characteristic Relevance to Synthesis

CAS Number 1089335-56-7 Unique Identifier

Formula C₇H₃ClN₂O₂ MW: 182.56 g/mol

C2-Position Highly Electrophilic
Prime site for SNAr

displacement by amines/thiols.

C3-Carboxyl Acidic / Electrophilic
Precursor for amides, esters,

or cyclization to fused rings.

C5-Cyano Linear / Polar

Stable handle for late-stage

hydrolysis (amide), reduction

(amine), or cycloaddition

(tetrazole).

Reactivity Map (DOT Visualization)
The following diagram illustrates the divergent synthetic pathways accessible from this core

scaffold.
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Figure 1: Divergent reactivity profile of 2-Chloro-5-cyanonicotinic acid.

Synthetic Routes (Upstream)
The synthesis of highly substituted pyridines requires careful orchestration of directing groups.

Two primary routes are field-validated:

Route A: The "Nitro-Reduction" Pathway (Traditional)
This route starts from 2-hydroxynicotinic acid.

Nitration: Electrophilic aromatic substitution introduces a nitro group at C5.

Chlorination: Treatment with POCl₃/PCl₅ converts the 2-hydroxy (tautomeric with 2-oxo) to 2-

chloro and the acid to acid chloride (subsequently hydrolyzed back to acid).

Reduction & Sandmeyer: The 5-nitro group is reduced to an amine, diazotized, and

displaced with CuCN (Sandmeyer reaction).

Critique: High step count and hazardous diazonium intermediates make this less ideal for

large-scale GMP manufacturing.
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Route B: The "Bromo-Cyanation" Pathway (Modern
Preferred)
This route utilizes palladium-catalyzed cyanation, offering higher yields and safety profiles.

Starting Material: 2-Chloro-nicotinic acid (Commercially available).

Bromination: Regioselective bromination at C5 using Br₂/AcOH or NBS. The C2-Cl directs

the incoming electrophile para to itself (C5).

Cyanation: Pd-catalyzed exchange of Br for CN (Rosenmund-von Braun or Zn(CN)₂

conditions).

2-Chloronicotinic Acid
(Starting Material)

Step 1: Bromination
(Br2, AcOH or NBS)

2-Chloro-5-bromonicotinic Acid

Step 2: Pd-Catalyzed Cyanation
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Figure 2: Preferred synthetic pathway via Pd-catalyzed cyanation.

Pharmaceutical Applications (Downstream)[1][2]
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Kinase Inhibitor Development
The 2-chloro-nicotinic acid motif is a precursor to 2-anilinonicotinamides. By reacting the C2-Cl

with substituted anilines, medicinal chemists create structures that mimic the ATP-binding hinge

region of kinases.

Mechanism: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region,

while the aniline moiety projects into the hydrophobic pocket.

Role of C5-CN: The cyano group serves as an electron-withdrawing group (EWG) to

increase the acidity of the NH (improving H-bond strength) or as a linear spacer to access

the solvent front.

Construction of Pyrido[2,3-d]pyrimidines
These fused bicyclic systems are bioisosteres of quinazolines (e.g., Gefitinib).

Workflow:

SNAr: React 2-chloro-5-cyanonicotinic acid with an amine.

Cyclization: React the resulting amino-acid with formamide or urea.

Result: A 6-cyano-pyrido[2,3-d]pyrimidine core, highly active in oncology (e.g., CDK

inhibitors).

Experimental Protocol: SNAr Diversification
Objective: Synthesis of 2-((3-fluorophenyl)amino)-5-cyanonicotinic acid (Model Reaction).

Rationale: This protocol demonstrates the high electrophilicity of the C2 position activated by

the C5-cyano group.

Materials
2-Chloro-5-cyanonicotinic acid (1.0 eq)

3-Fluoroaniline (1.1 eq)

Diisopropylethylamine (DIPEA) (2.5 eq)
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Solvent: n-Butanol or DMF (Polar protic/aprotic solvents stabilize the transition state).

Step-by-Step Methodology
Preparation: Charge a reaction vessel with 2-Chloro-5-cyanonicotinic acid (1.0 g, 5.48

mmol) and n-Butanol (10 mL).

Addition: Add DIPEA (2.4 mL, 13.7 mmol) followed by 3-Fluoroaniline (0.67 g, 6.0 mmol).

Note: The solution may darken due to amine oxidation; inert atmosphere (N₂) is

recommended.

Reflux: Heat the mixture to 110°C for 4–6 hours. Monitor by HPLC/TLC (Mobile phase: 5%

MeOH in DCM).

Checkpoint: The starting material (Rt ~ 3.5 min) should disappear; product (Rt ~ 4.2 min)

appears.

Workup: Cool to room temperature. The product often precipitates directly as the DIPEA salt

or free acid upon acidification.

Isolation: Pour into 1N HCl (50 mL) to protonate the carboxylate. Filter the resulting

precipitate.[1]

Purification: Recrystallize from Ethanol/Water (9:1) to yield a pale yellow solid.[2]

Yield Expectation: 85–92%.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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